molecular formula C18H18ClN3O6S2 B2381654 (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903306-14-9

(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2381654
CAS No.: 903306-14-9
M. Wt: 471.93
InChI Key: BHDFWPFRYDUXJL-UHFFFAOYSA-N
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Description

The compound (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl)methanone is a complex organic molecule that features a variety of functional groups, including a chloro-nitrophenyl group, a thiophen-2-ylsulfonyl group, and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the thiophen-2-ylsulfonyl group and the chloro-nitrophenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves purification through column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of automated purification systems. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

The compound (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its various functional groups provide multiple points of interaction with biological targets, making it a versatile scaffold for drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. If used in medicinal chemistry, it could interact with specific receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
  • (4-tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone

Uniqueness

The uniqueness of (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone lies in its combination of functional groups and spirocyclic structure. This combination provides a distinct set of chemical properties and reactivity patterns that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O6S2/c19-15-12-13(22(24)25)3-4-14(15)17(23)20-7-5-18(6-8-20)21(9-10-28-18)30(26,27)16-2-1-11-29-16/h1-4,11-12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDFWPFRYDUXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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